1H-Benzimidazole-1-methanamine, N,N-dimethyl-6-nitro-
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Overview
Description
1H-Benzimidazole-1-methanamine, N,N-dimethyl-6-nitro- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1H-Benzimidazole-1-methanamine, N,N-dimethyl-6-nitro- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and subsequent methylation . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole-1-methanamine, N,N-dimethyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Scientific Research Applications
1H-Benzimidazole-1-methanamine, N,N-dimethyl-6-nitro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-methanamine, N,N-dimethyl-6-nitro- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls or inhibit essential enzymes . The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1H-Benzimidazole-1-methanamine, N,N-dimethyl-6-nitro- can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro-: This compound has similar antimicrobial properties but differs in its chemical structure and specific applications.
1H-Benzimidazole-1-ethanamine, 2-[(4-ethoxyphenyl)methyl]-N,N-dimethyl-5-nitro-: This derivative is used in different industrial applications and has unique chemical properties.
The uniqueness of 1H-Benzimidazole-1-methanamine, N,N-dimethyl-6-nitro- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
103248-15-3 |
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Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
N,N-dimethyl-1-(6-nitrobenzimidazol-1-yl)methanamine |
InChI |
InChI=1S/C10H12N4O2/c1-12(2)7-13-6-11-9-4-3-8(14(15)16)5-10(9)13/h3-6H,7H2,1-2H3 |
InChI Key |
DMYOBTOLUPEWRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C=NC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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